2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a benzimidazole core, a thioether linkage, and a morpholino group
Mechanism of Action
Target of Action
SMR000153186, also known as 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are essential secondary messengers in many biological processes.
Mode of Action
SMR000153186 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these secondary messengers, which can include processes such as bronchodilation and anti-inflammatory effects .
Result of Action
The result of SMR000153186’s action is a combination of bronchodilator and non-steroidal anti-inflammatory effects . This means it can help to widen the airways (bronchodilation), making it easier to breathe, and reduce inflammation without the use of steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation:
Morpholino Group Addition: The final step involves the reaction of the thioether intermediate with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzimidazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives, including their antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of a benzimidazole core, thioether linkage, and morpholino group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-2-3-11-12(8-10)16-14(15-11)20-9-13(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFJLHOZBVCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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